1-(3,4-Difluorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine
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Overview
Description
1-(3,4-Difluorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core fused with a difluorophenyl group. The presence of fluorine atoms in the phenyl ring enhances its chemical stability and biological activity, making it a promising candidate for various applications.
Preparation Methods
The synthesis of 1-(3,4-Difluorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the condensation of hydrazine with an appropriate β-ketoester to form the pyrazole ring.
Cyclization: The pyrazole intermediate undergoes cyclization with a suitable formyl or acyl derivative to form the pyrazolo[3,4-d]pyrimidine core.
Introduction of the Difluorophenyl Group:
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(3,4-Difluorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3,4-Difluorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3,4-Difluorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit various kinases, which are enzymes that play a crucial role in cell signaling and regulation. By binding to the active site of these kinases, the compound prevents their activity, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The molecular targets include epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), and cyclin-dependent kinases (CDKs) .
Comparison with Similar Compounds
1-(3,4-Difluorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine can be compared with other similar compounds, such as:
Pyrazolo[3,4-b]pyridines: These compounds share a similar core structure but differ in the position and type of substituents, leading to variations in their biological activity and chemical properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines: These derivatives exhibit similar kinase inhibitory activity but have different structural features that affect their binding affinity and selectivity.
Difluorophenyl analogues: Compounds with similar difluorophenyl groups but different core structures, such as pyrimidines and triazoles, show varying degrees of biological activity and stability.
The uniqueness of this compound lies in its specific combination of the pyrazolo[3,4-d]pyrimidine core and the difluorophenyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H8F2N6 |
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Molecular Weight |
262.22 g/mol |
IUPAC Name |
1-(3,4-difluorophenyl)-4-iminopyrazolo[3,4-d]pyrimidin-5-amine |
InChI |
InChI=1S/C11H8F2N6/c12-8-2-1-6(3-9(8)13)19-11-7(4-17-19)10(14)18(15)5-16-11/h1-5,14H,15H2 |
InChI Key |
KIAFXLAGIGKULU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N2C3=C(C=N2)C(=N)N(C=N3)N)F)F |
Origin of Product |
United States |
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